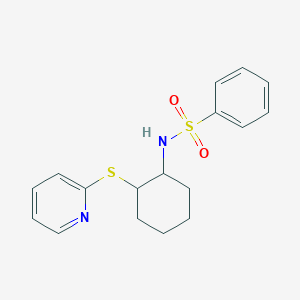

N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide

Description

N-(2-(Pyridin-2-ylthio)cyclohexyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclohexyl backbone substituted with a pyridine-2-thiol group. Its synthesis likely involves thiol-amine coupling or sulfonylation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-(2-pyridin-2-ylsulfanylcyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-5-11-16(15)22-17-12-6-7-13-18-17/h1-3,6-9,12-13,15-16,19H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLEUYXUNERDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptopyridine with cyclohexyl bromide to form 2-(pyridin-2-ylthio)cyclohexane. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.

Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated cyclohexyl derivatives.

Scientific Research Applications

N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pyridine ring and sulfonamide moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzenesulfonamide Derivatives

Antiviral Benzenesulfonamides

Compounds 12ba and 12bb () share structural similarities, including a cyclohexyl-sulfonamide core. However, they incorporate a thieno[3,2-d]pyrimidin-2-yl group instead of pyridinylthio, enhancing their π-conjugated systems. Both exhibit anti-HIV activity (IC₅₀ = 33 μM), likely due to interactions with viral protease or reverse transcriptase.

Key Differences:

QSAR-Modeled TrkA Inhibitors

highlights benzenesulfonamides with thiadiazole and hydrazineyl substituents. For instance, (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide showed observed/predicted TrkA inhibition values of 0.2920/0.2939 (training set). The target compound lacks these electron-deficient heterocycles, suggesting divergent target selectivity. Its cyclohexyl-pyridinylthio group may favor hydrophobic binding pockets over the polar interactions critical for TrkA inhibition .

Isoindoline-1,3-dione Derivatives

Compounds VIIo and VIIs (–4) feature isoindoline-1,3-dione moieties linked via ethyl chains to the sulfonamide. The target compound’s pyridinylthio group likely reduces thermal stability compared to the rigid, brominated isoindoline cores .

Thermal Stability Comparison:

| Compound | Melting Point (°C) | Structural Feature |

|---|---|---|

| Target Compound | Not reported | Flexible cyclohexyl-pyridinylthio |

| VIIo | 157–159 | Ethyl-linked isoindoline |

| VIIs | 246–247 | Tetrabromo-isoindoline |

Regulated Psychoactive Analogues

W-18 (), a controlled substance, shares a benzenesulfonamide backbone but incorporates a 4-nitrophenyl-piperidinylidene group. Its potent opioid receptor affinity contrasts with the target compound’s lack of reported psychoactivity. Structural differences in the cyclohexyl substituents (dimethylamino vs. pyridinylthio) likely underlie this divergence in biological targets .

Chiral Thiourea Catalysts

Compounds in –13, such as N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide, feature trifluoromethyl groups and chiral thiourea motifs. These are optimized for enantioselective catalysis (≥95% purity, 99% ee), whereas the target compound’s simpler structure lacks catalytic motifs, suggesting different applications in medicinal chemistry vs. synthesis .

Biological Activity

Overview

N-(2-(pyridin-2-ylthio)cyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring, a cyclohexyl group, and a benzenesulfonamide moiety. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated effectiveness against Leishmania donovani, with IC50 values of 38.5 µg/mL for promastigotes and 86.4 µg/mL for amastigotes. The mechanism involved increased levels of reactive oxygen species (ROS) and Th1 cytokines, indicating a robust immune response against the infection .

Anticancer Activity

Sulfonamides have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific pathways involved often include modulation of histone deacetylase activity, which plays a crucial role in cancer cell growth regulation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For instance, sulfonamides are known to inhibit carbonic anhydrases, which are critical for maintaining pH balance in tissues and are implicated in tumor growth. This inhibition can lead to reduced tumorigenic potential and improved therapeutic outcomes .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes such as carbonic anhydrases or histone deacetylases, inhibiting their function.

- Modulation of Cytokine Production : It enhances the production of pro-inflammatory cytokines, thus boosting the immune response against pathogens.

- Induction of Apoptosis : By interfering with cell cycle regulation pathways, it promotes programmed cell death in malignant cells.

Research Findings

Case Studies

- Leishmaniasis Treatment : A study demonstrated that 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide effectively reduced parasite load in infected macrophages, suggesting that similar compounds could be developed for treating leishmaniasis .

- Cancer Cell Lines : In vitro assays on various cancer cell lines revealed that related sulfonamide compounds significantly inhibited cell proliferation and induced apoptosis through multiple signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.